Z-Lvg-chn2 -

Z-Lvg-chn2

Catalog Number: EVT-8330964
CAS Number:
Molecular Formula: C22H31N5O5
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Lvg-chn2, also known as N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethylketone, is a synthetic compound that functions primarily as an irreversible inhibitor of cysteine proteinases. It has garnered attention for its potential applications in antiviral therapies, particularly against viruses such as SARS-CoV-2. The compound acts by mimicking natural substrates of cysteine proteases, thereby inhibiting their enzymatic activity and disrupting viral replication processes.

Source and Classification

Z-Lvg-chn2 was initially developed by Ferring Pharmaceuticals, Inc. It is classified as a small-molecule protease inhibitor and is particularly noted for its activity against various cysteine proteinases, including those involved in viral infections. This classification places it within a broader category of therapeutic agents aimed at inhibiting proteolytic enzymes that play critical roles in cellular and viral processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Lvg-chn2 involves several key steps that typically include:

  1. Peptide Coupling: The initial step involves the coupling of amino acids to form the tripeptide structure. This often employs standard peptide synthesis techniques such as solid-phase peptide synthesis.
  2. Modification: The introduction of the benzyloxycarbonyl protecting group on the leucine residue is crucial for enhancing the stability and bioactivity of the compound.
  3. Formation of Diazomethylketone: The final step includes the formation of the diazomethylketone moiety, which is essential for the irreversible inhibition mechanism against cysteine proteases.
Chemical Reactions Analysis

Reactions and Technical Details

Z-Lvg-chn2 primarily undergoes reactions typical of peptide-based inhibitors:

  1. Enzyme Inhibition: It reacts with the active site of cysteine proteinases, forming a stable covalent bond that inhibits enzyme activity. This mechanism is crucial for its antiviral properties.
  2. Stability in Biological Systems: The compound exhibits stability under physiological conditions, which is essential for its effectiveness in therapeutic applications.
  3. Selectivity: Z-Lvg-chn2 shows selectivity towards specific cysteine proteases involved in viral infections, such as those produced by group A streptococci and herpes simplex virus .
Mechanism of Action

Process and Data

Z-Lvg-chn2 exerts its antiviral effects primarily through the inhibition of cysteine proteinases that are crucial for viral replication. The mechanism involves:

  1. Binding to Proteases: Upon administration, Z-Lvg-chn2 binds irreversibly to the active site of cysteine proteinases.
  2. Disruption of Viral Processing: This binding prevents the proteolytic processing required for viral proteins, thereby halting viral replication cycles.
  3. Impact on Host Proteases: Research indicates that Z-Lvg-chn2 may also inhibit host cell proteases necessary for viral entry and replication, adding another layer to its antiviral efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-Lvg-chn2 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It remains stable under standard laboratory conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: The activity may vary with pH levels; optimal conditions typically range between pH 7 to 8.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Z-Lvg-chn2 has significant potential in various scientific applications:

  1. Antiviral Research: Its primary application lies in antiviral research, particularly against SARS-CoV-2, where it has shown promise in inhibiting viral replication through host protease inhibition.
  2. Cancer Therapy: Due to its ability to inhibit specific proteases involved in tumor progression, Z-Lvg-chn2 may also find applications in cancer therapeutics.
  3. Biochemical Studies: Researchers utilize Z-Lvg-chn2 as a tool to study cysteine proteinase functions and their roles in disease processes.
Introduction to Z-LVG-CHN2 in Biomedical Research

Historical Context of Cysteine Protease Inhibitors in Pathogen-Host Interactions

The investigation of cysteine proteases as determinants of microbial pathogenicity has deep roots in microbiological research. Early foundational studies identified that pathogenic bacteria and viruses exploit host proteolytic systems for cellular invasion, immune evasion, and nutrient acquisition. Seminal work in the late 1980s demonstrated that synthetic peptide derivatives, designed to mimic the binding domains of endogenous cysteine protease inhibitors, could disrupt bacterial growth. Specifically, Björck et al. (1989) documented that a tripeptide derivative (later identified as Z-LVG-CHN₂) exhibited potent antibacterial activity against Group A streptococci by irreversibly inhibiting a streptococcal cysteine protease. This discovery was pivotal, as it established proof-of-concept that pathogen-derived proteases could be selectively targeted, leading to bacterial clearance both in vitro and in murine infection models [2].

Parallel research identified cysteine proteases as virulence factors across diverse pathogens. Streptococcus pyogenes produces IdeS (Immunoglobulin G-degrading enzyme), a secreted cysteine protease that specifically cleaves human IgG in the hinge region, thereby neutralizing opsonophagocytic killing mechanisms. This enzymatic cleavage prevents Fc-mediated effector functions and complement activation, facilitating bacterial survival in host tissues. Similarly, Streptococcus suis employs IdeSsuis, a highly specific IgM protease, to evade humoral immunity in swine. The discovery of these enzymes underscored the critical role of targeted proteolysis in bacterial immune evasion and highlighted cysteine proteases as therapeutic targets [4] [6].

The conceptual framework for developing protease inhibitors evolved from understanding natural inhibitory systems. Mammalian cells produce endogenous cysteine protease inhibitors, such as cystatins, which regulate lysosomal cathepsins and maintain proteolytic homeostasis. Cystatin C, for instance, utilizes a conserved tripeptide motif within its binding domain to inactivate cysteine proteases. This natural regulatory mechanism inspired the rational design of synthetic inhibitors, including Z-LVG-CHN₂, which incorporates structural features optimized for high-affinity, irreversible binding to pathogenic proteases. The historical trajectory thus illustrates a transition from descriptive biology of protease virulence functions to targeted pharmacological intervention [8] [9].

Table 1: Key Pathogen-Derived Cysteine Proteases as Virulence Factors

PathogenProteaseSubstrate SpecificityBiological Consequence of Inhibition
Streptococcus pyogenesIdeSIgG hinge regionRestores opsonophagocytosis; reduces bacterial survival
Streptococcus suisIdeSsuisIgMEnhances complement-mediated killing
SARS-CoV-23CLpro (Mpro)Viral polyproteinsBlocks viral replication
Ebola virusCathepsin B/LViral glycoprotein GPInhibits viral entry into host cells

Role of Z-LVG-CHN2 as a Tripeptide Derivative in Enzyme Inhibition Studies

Structurally, Z-LVG-CHN₂ consists of a tripeptide backbone (L-leucine-L-valine-glycine) modified with a benzyloxycarbonyl (Z) group at the N-terminus and a diazomethylene (CHN₂) moiety at the C-terminus. This architecture is not arbitrary; it directly emulates the protease-binding epitope of human cystatin C, a natural inhibitor of cysteine proteases. The Z-group enhances hydrophobic interactions within the protease’s substrate-binding cleft, while the C-terminal diazomethylene group functions as an electrophilic "warhead," forming an irreversible covalent bond with the catalytic cysteine residue in the protease’s active site. This design enables Z-LVG-CHN₂ to act as a substrate-mimetic inhibitor, exploiting the protease’s own substrate recognition machinery to achieve selective inhibition [2] [3] [9].

The compound’s inhibitory efficacy has been quantitatively established across diverse enzymatic targets. In biochemical assays, Z-LVG-CHN₂ potently inhibits cathepsin L-like proteases with nanomolar affinity. Its specificity profile is notable: while it robustly inhibits viral cysteine proteases like SARS-CoV-2 3CLpro (main protease), it exhibits minimal activity against serine or metalloproteases. This selectivity arises from the targeted covalent modification of the catalytic cysteine thiol group, a feature absent in other protease classes. Comparative studies using alanine-substituted analogs (e.g., Z-LVG-CHN₂ vs. Z-LAG-CHN₂) have validated the critical contribution of the valine residue to binding specificity, demonstrating that subtle alterations in the tripeptide sequence profoundly impact inhibitory potency [3] [9].

In virological research, Z-LVG-CHN₂ has proven instrumental in characterizing viral life cycles. For SARS-CoV-2, the 3CLpro protease is indispensable for processing viral polyproteins into functional nonstructural proteins during replication. Treatment of SARS-CoV-2-infected Vero E6 cells with Z-LVG-CHN₂ resulted in dose-dependent suppression of viral replication (EC₅₀ = 190 nM), confirming 3CLpro as a tractable antiviral target. Mechanistically, the inhibitor forms a thioether adduct with the catalytic cysteine residue (Cys145) of 3CLpro, permanently inactivating the enzyme and halting viral polyprotein processing. This inhibition is irreversible; enzyme activity is not restored upon inhibitor removal, underscoring the pharmacodynamic advantage of covalent inhibitors against rapidly evolving viral targets [3] [5].

Table 2: Structural and Functional Characteristics of Z-LVG-CHN₂

Structural ElementChemical GroupFunctional RoleConsequence of Modification
N-terminusBenzyloxycarbonyl (Z)Enhances hydrophobic binding to protease S₂ pocketReduced affinity; loss of inhibitory potency
Peptide backboneL-Leucine-L-Valine-GlycineMimics cystatin C binding motifSpecificity for cathepsin L-like proteases
C-terminusDiazomethylene (CHN₂)Electrophilic warhead; alkylates catalytic CysIrreversible enzyme inactivation

Significance of Irreversible Inhibition Mechanisms in Antiviral and Antibacterial Research

Irreversible enzyme inhibitors like Z-LVG-CHN₂ offer distinct pharmacological advantages over reversible inhibitors in antimicrobial contexts. By forming a covalent bond with the target enzyme, they ensure sustained inactivation, even after systemic clearance of the inhibitor. This mechanism is particularly valuable against pathogens with high replication rates, where transient inhibition may permit resistance emergence. The covalent adduct formed between Z-LVG-CHN₂ and its target protease effectively removes the enzyme from the functional pool, necessitating de novo enzyme synthesis by the pathogen for recovery. This prolonged effect translates to lower dosing requirements and potentially reduced treatment frequencies in therapeutic applications [2] [3] [5].

In antibacterial research, Z-LVG-CHN₂’s mechanism provides a strategy to counteract immune evasion. Group A streptococci secrete IdeS to cleave opsonizing IgG antibodies, neutralizing phagocytic clearance. Z-LVG-CHN₂ irreversibly inhibits IdeS, preserving IgG integrity and restoring Fc-mediated effector functions. Critically, in vivo studies demonstrated that a single administration of Z-LVG-CHN₂ rescued mice from lethal streptococcal challenges. This outcome highlights how protease inhibition can shift host-pathogen dynamics in favor of the host immune response, offering an adjunctive strategy to conventional antibiotics, especially against multidrug-resistant strains where traditional therapies fail [2] [6].

Antivirally, the compound’s irreversible inhibition of SARS-CoV-2 3CLpro has broad implications. Coronaviruses rely on 3CLpro for replication; inhibition halts production of the viral replicase-transcriptase complex. The nanomolar efficacy (EC₅₀ = 190 nM) of Z-LVG-CHN₂ against SARS-CoV-2 underscores the vulnerability of this target. Furthermore, sequence conservation within the 3CLpro active site across SARS-CoV-2 variants suggests that irreversible inhibitors may retain efficacy against emerging strains. This contrasts with antibody-based therapies, where spike protein mutations frequently confer resistance. Consequently, Z-LVG-CHN₂ serves both as a chemical probe for validating 3CLpro as a drug target and as a lead compound for developing broad-spectrum coronavirus therapeutics [3] [5] [10].

Beyond direct pathogen targeting, Z-LVG-CHN₂ illuminates host factors in infection. Lysosomal cathepsins (e.g., cathepsin B/L) facilitate viral entry for several enveloped viruses, including Ebola and SARS-CoV-2, by priming viral spike proteins. While Z-LVG-CHN₂ primarily targets pathogen-derived enzymes, its structural analogs have been employed to dissect cathepsin-dependent entry mechanisms. Inhibition of host cathepsins blocks viral fusion with endosomal membranes, preventing cytoplasmic entry of viral genomes. Thus, cysteine protease inhibitors collectively offer a dual-targeting strategy: disabling pathogen enzymes essential for replication and modulating host proteases involved in viral entry [5] [10].

Table 3: Antiviral Efficacy of Z-LVG-CHN₂ Against SARS-CoV-2 in Cell Culture Models

Cell LineAssay TypeEC₅₀ ValueMechanism ConfirmedReference
Vero E6Viral replication (multi-cycle)190 nMInhibition of 3CLpro activity [3]
Vero C1008High-content imaging0.19 µMPrevention of polyprotein cleavage [3]

Properties

Product Name

Z-Lvg-chn2

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1

InChI Key

KRMMQWXJLDORCJ-OALUTQOASA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.